5-Bromo-6-ethoxynicotinic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Bromo-6-ethoxynicotinic acid is C8H8BrNO3. Its molecular weight is 246.06 g/mol.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius.Scientific Research Applications
Electrocatalytic Synthesis Applications
Electrocatalytic Carboxylation in Organic Synthesis
Electrocatalytic synthesis methods have been explored for the transformation of halogenated pyridines, such as 2-amino-5-bromopyridine, into valuable nicotinic acid derivatives under mild conditions. A significant study demonstrated the electrocatalytic synthesis of 6-aminonicotinic acid using silver cathodes, showcasing an efficient pathway for incorporating carboxylic acid functionalities into brominated pyridines, a process relevant to the exploration of 5-Bromo-6-ethoxynicotinic acid analogs (Gennaro et al., 2004). Furthermore, the use of ionic liquids for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid highlights an environmentally friendly and efficient synthetic approach, emphasizing the potential for adaptations to synthesize related compounds like this compound (Feng et al., 2010).
Antiviral Activity and Drug Synthesis
Synthesis and Biological Activity of Pyridine Derivatives
Research on pyridine derivatives, including those related to this compound, has led to the development of compounds with significant anti-proliferative activity. For instance, the synthesis of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives and their testing for antiproliferative activity in vitro highlights the therapeutic potential of structurally related compounds (Liszkiewicz et al., 2003).
Safety and Hazards
5-Bromo-6-ethoxynicotinic acid may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Mechanism of Action
- NAD and NADP serve as electron donors or acceptors in numerous redox reactions catalyzed by various enzymes. They play a crucial role in cellular metabolism, including ATP synthesis and other essential biochemical processes .
- The exact mechanisms underlying its antilipolytic, vasodilatory, and neuroprotective functions are not fully understood .
- The NAD+/NADH ratio impacts oxidative catabolism and ATP synthesis. In the cytosol, this ratio is around 700, while in mitochondria, it’s lower (7–10) .
Target of Action
- primarily targets the nicotinamide coenzymes . These coenzymes include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) .
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Nicotinic acid is absorbed in the small intestine. It distributes widely in tissues. It undergoes hepatic metabolism, including amidation to nicotinamide. Excreted mainly in urine. High doses can lead to flushing due to vasodilation, affecting adherence to therapy .
Action Environment
Properties
IUPAC Name |
5-bromo-6-ethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXNIWIVQEBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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